Thalidomide-C3-O-C2-Br
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-C3-O-C2-Br is a synthetic derivative of thalidomide, a compound initially developed as a sedative and antiemetic. Thalidomide gained notoriety in the late 1950s and early 1960s due to its teratogenic effects, causing severe birth defects. Despite its tragic history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and leprosy .
准备方法
The synthesis of Thalidomide-C3-O-C2-Br involves several steps, starting with the preparation of thalidomide itself. Thalidomide is synthesized through the reaction of phthalic anhydride with L-glutamic acid, followed by cyclization to form the phthalimide ring Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity .
化学反应分析
Thalidomide-C3-O-C2-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the brominated moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Thalidomide-C3-O-C2-Br has several scientific research applications:
Chemistry: It is used as a starting material for synthesizing various derivatives with potential therapeutic properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
作用机制
The mechanism of action of Thalidomide-C3-O-C2-Br involves binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding alters the degradation of specific transcription factors, such as IKZF1 and IKZF3, leading to anti-proliferative effects in multiple myeloma . The compound also modulates the release of inflammatory mediators like tumor necrosis factor-alpha, contributing to its immunomodulatory and anti-inflammatory effects .
相似化合物的比较
Thalidomide-C3-O-C2-Br is compared with other thalidomide derivatives, such as lenalidomide and pomalidomide. These compounds share similar mechanisms of action but differ in their potency and side effect profiles . Lenalidomide and pomalidomide are more potent and have fewer side effects compared to thalidomide . The unique brominated moiety in this compound may confer distinct pharmacological properties, making it a valuable addition to the family of thalidomide derivatives .
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique chemical structure and mechanism of action make it a valuable tool for studying biological processes and developing new therapies. Despite its association with the tragic history of thalidomide, this compound represents a new frontier in the quest for effective treatments for various diseases.
属性
分子式 |
C18H19BrN2O5 |
---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
4-[3-(2-bromoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H19BrN2O5/c19-8-10-26-9-2-4-11-3-1-5-12-15(11)18(25)21(17(12)24)13-6-7-14(22)20-16(13)23/h1,3,5,13H,2,4,6-10H2,(H,20,22,23) |
InChI 键 |
OVMSIMTZKMUULZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。